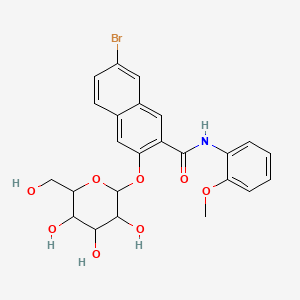

Naphthol AS-BI B-D-glucopyranoside

Beschreibung

Contextualization of Artificial Glycosidase Substrates in Modern Biochemistry

Glycosidases are a crucial class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. nih.gov To study these enzymes, researchers often employ artificial substrates that mimic their natural counterparts. biosynth.com These synthetic molecules are designed to be recognized and processed by the target enzyme, leading to a detectable signal upon cleavage. biosynth.com The use of artificial substrates allows for the sensitive and specific measurement of enzyme activity in various experimental settings, from purified enzyme preparations to complex biological samples. nih.gov This approach is fundamental to modern biochemistry for elucidating enzyme mechanisms, determining kinetic parameters, and screening for enzyme inhibitors. nih.gov

Historical Development of Chromogenic and Fluorogenic Glycoside Probes for Enzymatic Studies

The development of chromogenic and fluorogenic substrates has revolutionized the study of glycosidases. researchgate.net Initially, assays relied on measuring the release of the natural sugar product, which could be cumbersome and lacked sensitivity. The introduction of chromogenic substrates, which release a colored product upon enzymatic cleavage, provided a more straightforward and visually detectable method for assessing enzyme activity. sigmaaldrich.comrapidmicrobiology.com Subsequently, the development of fluorogenic substrates offered even greater sensitivity, as the fluorescent signal can be detected at much lower concentrations. sigmaaldrich.comacs.org These probes, such as those based on coumarin (B35378) or nitrophenol, have become indispensable tools in microbiology, clinical diagnostics, and molecular biology for the rapid and specific detection of enzymatic activities. nih.govresearchgate.netsigmaaldrich.comnih.gov

Naphthol AS-BI β-D-Glucopyranoside as a Model Substrate for β-Glucosidase Activity Detection

Naphthol AS-BI β-D-glucopyranoside is a specialized chromogenic substrate used for the detection of β-glucosidase activity. scbt.com β-Glucosidases are enzymes that specifically hydrolyze the β-glycosidic bond linking a glucose molecule to another moiety. nih.gov When Naphthol AS-BI β-D-glucopyranoside is cleaved by β-glucosidase, it releases Naphthol AS-BI, a compound that can then be coupled with a diazonium salt to produce a visible, often insoluble, colored precipitate at the site of enzyme activity. This property makes it particularly useful for histochemical applications, allowing for the localization of β-glucosidase activity within tissues and cells.

Significance of Naphthol AS-BI β-D-Glucopyranoside in Advancing Enzymology and Glycobiology Research

The use of Naphthol AS-BI β-D-glucopyranoside and similar substrates has significantly advanced our understanding of enzyme function and carbohydrate biology.

Naphthol AS-BI β-D-glucopyranoside has contributed to the development of robust and specific assays for β-glucosidase. These assays are crucial for characterizing the kinetic properties of the enzyme, such as its Michaelis constant (Km) and maximum velocity (Vmax), which provide insights into its catalytic efficiency and substrate affinity. Furthermore, this substrate aids in studying the effects of inhibitors and activators on enzyme activity, which is vital for drug discovery and understanding metabolic regulation. The ability to visualize enzyme activity in situ has also provided valuable information about the spatial distribution and biological roles of β-glucosidases in various organisms. nih.gov

Eigenschaften

IUPAC Name |

7-bromo-N-(2-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BrNO8/c1-32-17-5-3-2-4-16(17)26-23(31)15-9-13-8-14(25)7-6-12(13)10-18(15)33-24-22(30)21(29)20(28)19(11-27)34-24/h2-10,19-22,24,27-30H,11H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISGBWZDEMMSLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BrNO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of Naphthol As Bi β D Glucopyranoside

Chemoenzymatic Synthesis Approaches for Glycosides

The convergence of chemical and enzymatic methods, known as chemoenzymatic synthesis, offers a powerful strategy for the production of complex glycosides like Naphthol AS-BI β-D-glucopyranoside. This approach leverages the high selectivity of enzymes and the efficiency of chemical reactions.

Enzymatic Glycosylation Methods Utilizing β-Glucosidases

Enzymatic glycosylation is a key process in the synthesis of many bioactive compounds, prized for its regio- and stereoselectivity under mild, environmentally friendly conditions. mdpi.com β-Glucosidases (EC 3.2.1.21), which naturally hydrolyze β-glucosidic bonds, can be employed in reverse to catalyze the formation of these linkages through transglycosylation. mdpi.commdpi.com In this process, a glycosyl donor (like glucose) is transferred to an acceptor molecule, in this case, the Naphthol AS-BI moiety.

The use of β-glucosidases for synthesizing glycosides has been explored with various phenolic acceptors. mdpi.com While specific studies on Naphthol AS-BI β-D-glucopyranoside are not abundant in the provided results, the general principles of enzymatic glycosylation are well-established. For instance, β-glucosidases from sources like Talaromyces amestolkiae have been used with acceptors such as vanillyl alcohol and hydroxytyrosol, demonstrating the potential for glycosylating complex phenolic structures. mdpi.com

Optimization of Enzyme-Catalyzed Reactions for Naphthol AS-BI Glycoside Formation

Optimizing enzyme-catalyzed reactions is crucial for maximizing the yield and efficiency of glycoside synthesis. Key parameters that are typically fine-tuned include temperature, pH, substrate concentration, enzyme concentration, and the nature of the solvent system.

Response surface methodology (RSM) is a statistical approach often used to optimize such multi-variable systems. For example, in the enzymatic synthesis of butyl glucoside using β-glucosidase, RSM was employed to identify the optimal conditions for temperature, water/butanol volume ratio, glucose concentration, and enzyme concentration, leading to a significant product yield. nih.gov A similar approach could be applied to the synthesis of Naphthol AS-BI β-D-glucopyranoside.

Table 1: Key Parameters for Optimization of Enzyme-Catalyzed Glycosylation

| Parameter | General Optimal Range/Consideration | Rationale |

|---|---|---|

| Temperature | Typically 40-60°C | Balances enzyme activity with stability; higher temperatures can lead to denaturation. nih.gov |

| pH | Dependent on the specific enzyme source | Enzymes have an optimal pH range for maximum activity. |

| Substrate Ratio | High acceptor-to-donor ratio | Favors the synthetic reaction over hydrolysis. |

| Enzyme Concentration | Varies; needs to be optimized | Higher concentrations can increase reaction rate but also costs. Excessive loading might hinder mass transfer. nih.gov |

| Solvent System | Often aqueous buffers, may include organic co-solvents | Influences substrate solubility and can shift the reaction equilibrium towards synthesis. |

Chemical Synthesis Pathways and Structural Modifications of the Naphthol AS-BI Moiety

Purely chemical methods provide versatile routes to Naphthol AS-BI β-D-glucopyranoside and allow for extensive structural modifications of the naphthol core.

Strategies for Naphthol AS-BI Moiety Introduction and Functionalization

The Naphthol AS-BI moiety itself is a derivative of 2-naphthol. Its synthesis often involves multicomponent reactions. One notable method is the Betti reaction, a modification of the Mannich reaction, where 2-naphthol, an aryl aldehyde, and an amine are condensed to form aminobenzylnaphthols. mdpi.com This reaction is advantageous for creating diverse structures in a single pot. mdpi.comresearchgate.net Further functionalization can be achieved through various organic reactions. For example, the synthesis of novel 1-naphthol (B170400) derivatives has been accomplished through a three-step process involving a Diels-Alder cycloaddition, a copper(II) trifluoromethanesulfonate-catalyzed aromatization, and subsequent bromination. nih.gov Such strategies allow for the introduction of different substituents onto the naphthol ring system to modulate its properties.

Design and Synthesis of Analogs and Related Naphthol AS-BI Derivatives for Specific Research Applications

The core structure of Naphthol AS-BI can be modified to create analogs with tailored properties for specific research applications. These modifications can be on the naphthol ring or the carbohydrate moiety.

For instance, derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) are synthesized for applications in asymmetric catalysis. acs.orgacs.org These syntheses often involve oxidative coupling of naphthol derivatives, sometimes catalyzed by chiral copper complexes to achieve enantioselectivity. acs.orgresearchgate.net The ester moiety at the 3-position of the naphthol substrate has been found to be important for achieving good asymmetric induction in these coupling reactions. acs.orgresearchgate.net

Furthermore, analogs with different sugar units, such as Naphthol AS-BI β-D-galactopyranoside, are also synthesized for use as biochemical assay reagents. medchemexpress.com The synthesis of such analogs would follow similar chemoenzymatic or chemical glycosylation strategies, simply substituting the glucose donor with a galactose donor. The design and synthesis of these derivatives expand the toolkit available to researchers for studying a wider range of glycosidase enzymes and for developing new catalytic systems.

Table 2: Examples of Naphthol AS-BI Derivatives and Their Potential Applications

| Derivative/Analog | Synthetic Strategy Highlight | Potential Research Application |

|---|---|---|

| Aminobenzylnaphthols | Betti reaction (multicomponent) mdpi.com | Building blocks in drug discovery. mdpi.com |

| Binaphthol Derivatives | Enantioselective oxidative coupling acs.org | Chiral ligands in asymmetric catalysis. acs.org |

| Naphthol AS-BI β-D-galactopyranoside | Glycosylation with a galactose donor medchemexpress.com | Substrate for β-galactosidase assays. |

| Brominated 1-Naphthol Derivatives | Diels-Alder, aromatization, bromination nih.gov | Investigated for biological activities like enzyme inhibition. nih.gov |

Structure-Activity Relationship (SAR) Studies in Glycosidase Probe Design

Detailed structure-activity relationship (SAR) studies specifically for Naphthol AS-BI β-D-glucopyranoside are not extensively available in peer-reviewed literature. However, the principles of glycosidase probe design and SAR studies on analogous compounds can provide valuable insights into the key structural features governing its function.

Glycosidase probes, such as Naphthol AS-BI β-D-glucopyranoside, are designed to be specifically recognized and cleaved by a target glycosidase. The enzymatic reaction releases the aglycone, in this case, Naphthol AS-BI, which can then be detected. For this process to be effective, several structural aspects of the molecule are critical:

The Glycosidic Linkage: The β-D-glucopyranoside moiety is the primary determinant of enzyme specificity. β-Glucosidases will recognize and cleave this specific sugar. The anomeric configuration (β) and the nature of the sugar (glucose) are paramount for substrate binding and catalysis.

The Aglycone (Naphthol AS-BI): The Naphthol AS-BI portion of the molecule serves as the reporter. Upon cleavage, its chromogenic or fluorogenic properties are manifested. The electronic properties and steric bulk of the Naphthol AS-BI group can influence the rate of enzymatic hydrolysis. Substituents on the naphthol ring system can modulate the spectral properties of the released aglycone, as well as its solubility and potential for self-aggregation.

While direct SAR data for the glucopyranoside is scarce, studies on the closely related Naphthol AS-BI β-D-glucuronide (which differs in the sugar moiety) have established its utility as a substrate for β-glucuronidase. chemsynlab.comnih.gov This indicates that the Naphthol AS-BI aglycone is compatible with enzymatic systems and can function effectively as a reporter group.

General SAR principles for glycosidase substrates suggest that modifications to the aglycone can significantly impact enzyme kinetics. For instance, electron-withdrawing or electron-donating groups on the naphthol ring could alter the pKa of the hydroxyl group, which in turn can affect the rate of the enzymatic reaction and the spectral properties of the released product.

Table 1: Key Structural Components of Naphthol AS-BI β-D-Glucopyranoside and Their Putative Roles in Glycosidase Probe Function

| Structural Component | Putative Function in Glycosidase Probe | Potential for SAR Studies |

| β-D-glucopyranoside | Determines specificity for β-glucosidases. | Modification of the sugar (e.g., to galactose or mannose) would alter enzyme specificity. |

| Naphthol AS-BI Aglycone | Reporter group; provides a detectable signal upon cleavage. | Substitution on the naphthol or aniline (B41778) rings could modulate spectral properties, solubility, and enzyme kinetics. |

| Bromine atom | Influences the electronic properties and hydrophobicity of the aglycone. | Replacement with other halogens or functional groups could fine-tune the probe's properties. |

| Methoxy group on the aniline ring | Affects the conformation and electronic properties of the amide linkage. | Alteration or removal could impact substrate binding and the properties of the released chromophore. |

Introduction of Reporter Tags and Functional Groups for Enhanced Detection

The inherent chromogenic properties of the Naphthol AS-BI aglycone form the basis of its detection. However, for enhanced sensitivity and multiplexing capabilities in modern biochemical and cell-based assays, the introduction of additional reporter tags and functional groups is a common strategy. While specific examples of derivatization for Naphthol AS-BI β-D-glucopyranoside are not widely reported, general principles of probe design can be applied.

The goal of introducing reporter tags is to improve the signal-to-noise ratio, shift the detection wavelength to a more favorable range (e.g., to minimize background fluorescence), or enable different detection modalities.

Potential derivatization strategies could include:

Attachment of Fluorophores: Coupling of bright and photostable fluorophores, such as fluorescein, rhodamine, or cyanine (B1664457) dyes, to the Naphthol AS-BI aglycone or the glycan part could significantly enhance the fluorescence signal. This would be particularly useful for detecting low levels of enzyme activity.

Introduction of Biotin (B1667282) Tags: Incorporation of a biotin moiety would allow for secondary detection with streptavidin conjugates. This can be a powerful amplification strategy, where the streptavidin is linked to an enzyme (like horseradish peroxidase or alkaline phosphatase) that can generate a strong colorimetric, chemiluminescent, or fluorescent signal.

Incorporation of "Clickable" Handles: The introduction of functional groups like azides or alkynes would enable the use of bioorthogonal "click" chemistry. After enzymatic cleavage, the liberated aglycone could be reacted with a reporter molecule bearing the complementary functional group. This approach allows for a two-step detection process that can reduce background signals.

Table 2: Potential Reporter Tags and Functional Groups for Derivatization of Naphthol AS-BI-based Probes

| Reporter Tag / Functional Group | Purpose | Detection Method |

| Fluorescein Isothiocyanate (FITC) | Enhanced fluorescence | Fluorescence microscopy/spectroscopy |

| Rhodamine B | Enhanced fluorescence, red-shifted emission | Fluorescence microscopy/spectroscopy |

| Biotin | Signal amplification | Secondary detection with streptavidin conjugates |

| Azide or Alkyne | Bioorthogonal ligation | "Click" chemistry with a reporter molecule |

| Dinitrophenyl (DNP) group | Haptens for antibody-based detection | Immunohistochemistry, ELISA |

It is important to note that any derivatization must be carefully designed to not interfere with the recognition and cleavage of the substrate by the target glycosidase. The position and linker used to attach the reporter tag are critical considerations in maintaining the probe's activity and specificity.

Enzymatic Hydrolysis and Substrate Specificity of Naphthol As Bi β D Glucopyranoside

Mechanism of β-Glucosidase Action on Naphthol AS-BI β-D-Glucopyranoside

β-Glucosidases are enzymes that facilitate the breakdown of glycosidic bonds in various molecules, including the synthetic substrate Naphthol AS-BI β-D-glucopyranoside. nih.gov The interaction between the enzyme and this substrate is a key area of study for understanding enzyme function and has applications in biotechnology and diagnostics. mdpi.com

Glycosidic Bond Cleavage Pathways and Intermediates

The cleavage of the β-glycosidic bond in Naphthol AS-BI β-D-glucopyranoside by β-glucosidase typically follows a retaining mechanism. mdpi.comresearchgate.net This two-step process involves the formation and subsequent breakdown of a covalent glycosyl-enzyme intermediate. mdpi.com

In the initial step, termed glycosylation, a nucleophilic residue within the enzyme's active site, commonly a glutamate (B1630785), attacks the anomeric carbon of the glucose moiety. researchgate.netebi.ac.uk Simultaneously, an acidic residue, also typically a glutamate, donates a proton to the glycosidic oxygen, facilitating the departure of the aglycone, which in this case is Naphthol AS-BI. mdpi.comebi.ac.uk This results in the formation of a transient enzyme-glucose intermediate. mdpi.com

The second step, deglycosylation, involves a water molecule, activated by the now basic glutamate residue, attacking the anomeric carbon of the enzyme-bound glucose. mdpi.comresearchgate.net This hydrolyzes the intermediate, releasing glucose and regenerating the enzyme for another catalytic cycle. mdpi.com The entire process results in the retention of the anomeric configuration of the released glucose. mdpi.com

Role of Enzyme Active Site Architecture in Substrate Recognition and Catalysis

The active site of a β-glucosidase is a precisely shaped pocket that facilitates the binding of substrates like Naphthol AS-BI β-D-glucopyranoside and catalyzes their hydrolysis. The architecture of this site is critical for both substrate recognition and the catalytic process. ebi.ac.ukscbt.com

The naphthol portion of the substrate, being hydrophobic, is thought to interact with nonpolar residues within the active site, contributing to the binding affinity. scbt.com The glucopyranoside moiety fits into a specific subsite, where its hydroxyl groups form hydrogen bonds with polar amino acid residues, ensuring correct orientation for catalysis. ebi.ac.uk

Key catalytic residues, typically two glutamate residues, are positioned strategically within the active site. ebi.ac.ukresearchgate.net One acts as a nucleophile, and the other as a general acid/base catalyst. ebi.ac.uk The precise spatial arrangement of these residues, along with other supporting amino acids, is essential for the efficient cleavage of the glycosidic bond. ebi.ac.uk The structure of the active site can also influence substrate specificity, with some β-glucosidases showing a broad range of activity while others are highly specific. nih.govebi.ac.uk

Kinetic Characterization of Enzyme-Substrate Interactions

The study of enzyme kinetics provides valuable insights into the efficiency and affinity of β-glucosidase for its substrates, including Naphthol AS-BI β-D-glucopyranoside. scirp.org By determining key kinetic parameters, researchers can quantify the enzyme-substrate interaction and understand how it is affected by various factors. scirp.orgnih.gov

Inhibitor Studies and Competitive Binding Analysis with Naphthol AS-BI β-D-Glucopyranoside

Inhibitor studies are crucial for understanding the catalytic mechanism of β-glucosidases and for developing specific inhibitors. nih.gov Inhibitors can bind to the enzyme and reduce its activity. In the context of Naphthol AS-BI β-D-glucopyranoside, inhibitors can compete with the substrate for binding to the active site.

Competitive inhibitors are molecules that structurally resemble the substrate and bind to the active site, thereby preventing the substrate from binding. For β-glucosidases, common competitive inhibitors include glucose and glucono-δ-lactone. mdpi.com Studies with these inhibitors can help to elucidate the binding interactions within the active site. For instance, the inhibition constant (K_i) can be determined, which quantifies the inhibitor's affinity for the enzyme. A lower K_i value indicates a more potent inhibitor.

While specific inhibitor studies using Naphthol AS-BI β-D-glucopyranoside as the substrate were not detailed in the search results, the principles of competitive inhibition would apply. For example, in the presence of a competitive inhibitor, the apparent K_m for Naphthol AS-BI β-D-glucopyranoside would increase, while the V_max would remain unchanged.

Substrate Selectivity Across Diverse β-Glucosidase Isoforms and Biological Origins

β-Glucosidases are a diverse group of enzymes found in all domains of life, from bacteria and fungi to plants and animals. nih.govnih.gov These enzymes exhibit a wide range of substrate specificities, which are determined by the structural features of their active sites. nih.govebi.ac.uk

Some β-glucosidases, often referred to as aryl-β-glucosidases, show a preference for substrates with an aromatic aglycone, such as Naphthol AS-BI β-D-glucopyranoside. mdpi.com Others, like cellobiases, are more specific for disaccharides such as cellobiose (B7769950). mdpi.com There are also β-glucosidases with broad substrate specificity that can hydrolyze a variety of β-glycosidic linkages. mdpi.com

The biological origin of the β-glucosidase plays a significant role in its substrate selectivity. For instance, β-glucosidases from fungi are often involved in the degradation of plant biomass and may have a broader substrate range to handle the variety of glycosidic bonds present in plant cell walls. scirp.orgnih.gov In contrast, β-glucosidases in animals may be more specialized for the metabolism of specific glycolipids or dietary glycosides. nih.gov

Comparative Enzymology of Microbial and Fungal β-Glucosidases

β-Glucosidases (EC 3.2.1.21) are ubiquitous enzymes found in all domains of life, playing essential roles in the breakdown of β-glucosidic bonds. nih.govresearchgate.net In microorganisms and fungi, these enzymes are critical for cellulose (B213188) degradation, a key step in biomass conversion. nih.govmdpi.com The catalytic efficiency and substrate specificity of β-glucosidases can vary significantly between different microbial and fungal species.

Fungal β-glucosidases, particularly from genera like Aspergillus and Trichoderma, are extensively studied for their industrial applications. For instance, a comparative analysis of β-glucosidases from Aspergillus niger and Trichoderma reesei revealed differences in their kinetic parameters when using cellobiose and the artificial substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). The β-glucosidase from T. reesei (BGL1) showed a higher specific activity and was less sensitive to glucose inhibition compared to the enzyme from A. niger.

Bacterial β-glucosidases also exhibit a wide range of properties. A study on a new isolate of Bacillus subtilis (B1) identified a β-glucosidase with optimal activity under neutral pH conditions. biotechrep.ir The diversity in microbial and fungal β-glucosidases underscores the potential for finding enzymes with tailored specificities for various substrates, including synthetic ones like Naphthol AS-BI β-D-glucopyranoside. The hydrolysis of such substrates is fundamental for screening and characterizing these enzymes for biotechnological purposes. mdpi.com

Table 1: Comparative Kinetic Parameters of Fungal β-Glucosidases with Common Substrates

| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|

| Trichoderma reesei QM 9414 | p-Nitrophenyl β-D-glucopyranoside | 0.19 | 29.67 | Not specified | Not specified |

| Trichoderma reesei QM 9414 | Cellobiose | 1.22 | 1.14 | Not specified | Not specified |

| Aspergillus fumigatus | p-Nitrophenyl β-D-glucopyranoside | Not specified | Not specified | 5.0 | Not specified |

Data for this table is derived from studies on commonly used substrates to illustrate typical enzymatic characteristics, as specific kinetic data for Naphthol AS-BI β-D-glucopyranoside is limited.

Plant and Mammalian β-Glucosidase Interactions and Specificity

In plants, β-glucosidases are involved in a multitude of physiological processes, including defense against herbivores, activation of phytohormones, and cell wall metabolism. nih.govresearchgate.net Plant β-glucosidases often exhibit high specificity for their natural glycoside substrates. nih.gov For example, a β-glucosidase from Juglans regia (walnut) showed high specificity for the hydrolysis of hydrojuglone β-D-glucopyranoside, a naturally occurring naphthoquinone derivative. doaj.org This specificity is crucial for regulating the release of biologically active compounds within the plant.

Mammalian β-glucosidases are essential for the metabolism of glycolipids and the breakdown of exogenous glucosides. nih.gov A well-characterized example is the broad-specificity cytosolic β-glucosidase found in high levels in the liver and small intestine, which efficiently hydrolyzes plant-derived flavonoid glucosides. nih.govresearchgate.net In pig kidney, β-glucosidase activity is associated with a single active site capable of hydrolyzing β-D-glucosides, β-D-galactosides, β-D-xylosides, and α-L-arabinosides. sigmaaldrich.com The use of substrates like Naphthol AS-BI β-D-glucopyranoside allows for the histochemical localization of this enzyme activity in various mammalian tissues.

Influence of Environmental Factors on Enzymatic Hydrolysis

The efficiency of the enzymatic hydrolysis of Naphthol AS-BI β-D-glucopyranoside, like any other enzyme-catalyzed reaction, is significantly influenced by environmental conditions such as pH, temperature, ionic strength, and the solvent system.

pH and Temperature Effects on Reaction Kinetics and Enzyme Stability

Temperature is another critical factor affecting both the rate of reaction and the stability of the enzyme. As the temperature increases, the rate of hydrolysis generally increases until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature for β-glucosidases can vary widely. For example, the enzyme from R. palmarum has an optimal temperature of 55°C, while the one from B. subtilis (B1) works best at 60°C. biotechrep.irnih.gov Thermal stability studies show that the enzyme from R. palmarum is stable at 37°C but unstable at 55°C, with a half-life of just 20 minutes at the higher temperature. nih.gov

Table 2: Optimal pH and Temperature for β-Glucosidases from Various Sources

| Enzyme Source | Optimal pH | Optimal Temperature (°C) |

|---|---|---|

| Bacillus subtilis (B1) | 7.0 | 60 |

| Rhynchophorus palmarum | 5.0 | 55 |

| Aspergillus fumigatus | 5.0 | Not specified |

| Turkish Tea Leaves (Isoenzyme A & B) | 5.0 | Not specified |

This table presents data obtained using various substrates to illustrate the general influence of pH and temperature on β-glucosidase activity.

Impact of Ionic Strength and Solvent Systems on Hydrolysis Efficiency

The ionic strength of the buffer system can influence enzyme activity by affecting the protein's tertiary structure and the interaction between the enzyme and its substrate. The effect of different ions on β-glucosidase activity can be either inhibitory or stimulatory. For example, the β-glucosidase from Juglans regia was inhibited by several bivalent cations, including Cu²⁺, Fe²⁺, and Hg²⁺. doaj.org

The solvent system in which the enzymatic reaction is carried out also plays a role in hydrolysis efficiency. While aqueous buffers are standard, the presence of organic solvents can impact enzyme activity and stability. Some enzymes retain activity in certain solvent systems, which can be advantageous for the hydrolysis of poorly water-soluble substrates. Furthermore, β-glucosidases can catalyze transglycosylation reactions in systems with low water activity and the presence of an alcohol acceptor, leading to the synthesis of new glycosides. nih.gov The efficiency of hydrolysis of a substrate like Naphthol AS-BI β-D-glucopyranoside would be dependent on its solubility and the enzyme's stability in the chosen solvent system.

Applications of Naphthol As Bi β D Glucopyranoside in Biochemical and Histochemical Assays

Development of Spectrophotometric Assays for β-Glucosidase Activity

Spectrophotometric assays utilizing Naphthol AS-BI β-D-glucopyranoside provide a robust method for quantifying β-glucosidase activity. This substrate is particularly useful in biochemical research for studying enzyme kinetics and inhibition. ontosight.ai

The fundamental principle of the spectrophotometric assay is the enzymatic release of Naphthol AS-BI, which is itself colorless. To generate a measurable color, a secondary reaction is employed. The liberated Naphthol AS-BI is coupled with a diazonium salt, such as Fast Red TR, in the reaction mixture. ontosight.aiabcam.com This coupling reaction produces a highly colored, water-insoluble azo dye at the site of the enzymatic activity. ontosight.ai

The intensity of the resulting color is directly proportional to the amount of Naphthol AS-BI released, and therefore, to the activity of the β-glucosidase enzyme. sigmaaldrich.com The concentration of this colored product can be quantified by measuring its absorbance at a specific wavelength using a spectrophotometer. This allows for the calculation of the enzyme's reaction rate. nih.gov The general mechanism relies on the chromophoric properties of the final azo dye product. ontosight.ai

For reliable and reproducible results in research, the assay protocols using Naphthol AS-BI β-D-glucopyranoside must be carefully standardized and validated. nih.gov Key parameters that require optimization include substrate concentration, pH, temperature, and incubation time.

Research has established optimal conditions for similar naphthol-based substrates. For instance, in studies on related enzymes, the pH optimum for β-D-glucuronidase activity using a Naphthol AS-BI derivative was found to be pH 5.0. nih.govosti.gov The Michaelis constant (Km), which indicates the substrate concentration at which the enzyme reaction rate is at half-maximum, is a critical parameter determined during validation. For β-D-glucuronidase activity in Chinese hamster ovary cells, a Km of 2 x 10⁻⁵ M was reported using the Naphthol AS-BI substrate. nih.govosti.gov Such standardization ensures that the assay accurately reflects the enzyme's activity and allows for meaningful comparisons between different experiments and labs. nih.gov

Table 1: Biochemical Parameters for Naphthol AS-BI Derivative Assays This table presents data from assays using Naphthol AS-BI derivatives for related hydrolase enzymes, illustrating typical parameters established during assay validation.

| Enzyme | Cell Type | Assay Parameter | Value | Reference |

|---|---|---|---|---|

| β-D-Glucuronidase | Chinese Hamster Ovary | pH Optimum | 5.0 | nih.gov |

| β-D-Glucuronidase | Chinese Hamster Ovary | Km | 2 x 10⁻⁵ M | nih.gov |

| Phosphatase | Chinese Hamster Ovary | pH Optimum | 4.6 | nih.gov |

| Phosphatase | Chinese Hamster Ovary | Km | 10⁻⁵ M | nih.gov |

Fluorometric Detection Methods Utilizing Naphthol AS-BI β-D-Glucopyranoside

Fluorometric assays offer a highly sensitive alternative to spectrophotometric methods for measuring β-glucosidase activity. chemsynlab.com This approach leverages the intrinsic fluorescence of the liberated Naphthol AS-BI molecule.

Upon enzymatic hydrolysis of Naphthol AS-BI β-D-glucopyranoside, the released Naphthol AS-BI product exhibits fluorescence. nih.gov While the specific derivative is Naphthol AS-BI, the fluorescent properties can be understood from the parent compound, 2-naphthol, which has an excitation peak at approximately 331 nm and an emission peak around 354 nm. aatbio.com The intensity of the emitted fluorescence at a specific wavelength is measured using a fluorometer or a fluorescence plate reader. This intensity is directly proportional to the concentration of the released Naphthol AS-BI, allowing for precise quantification of enzyme activity. nih.gov

Flow cytometry represents an advanced application of this principle, enabling the measurement of enzyme activity within single, intact cells. nih.govosti.gov In such studies, cellular fluorescence increases as the substrate is hydrolyzed. However, research has shown that the diffusion of the fluorescent product out of the cells can lead to non-linearity in the fluorescence signal over time, a factor that must be considered in the experimental design. nih.gov

Fluorometric assays are generally more sensitive than their colorimetric counterparts. mdpi.com This enhanced sensitivity allows for the detection of lower levels of enzyme activity and can be particularly advantageous when working with limited sample material, such as in high-throughput screening or with individual insect gut samples. nih.gov The ability to detect minute changes in fluorescence provides a wider dynamic range for quantitative measurements. This means that both very low and very high enzyme activities can be measured accurately without extensive sample dilution. The high signal-to-noise ratio characteristic of fluorescence detection contributes to the robustness and reliability of these assays. mdpi.com

Histochemical and Cytochemical Staining Applications

Naphthol AS-BI β-D-glucopyranoside is extensively used as a substrate for the histochemical and cytochemical localization of β-glucosidase activity. ontosight.ainih.gov This technique allows researchers to visualize the specific sites of enzyme activity within tissues and cells. nih.gov

The principle is analogous to the spectrophotometric method but is applied to tissue sections or cell preparations. nih.gov The substrate is introduced to the biological sample, and the β-glucosidase present in the cells cleaves the glycosidic bond, releasing Naphthol AS-BI. ontosight.ai Simultaneously, a diazonium salt included in the incubation medium couples with the liberated naphthol derivative. ontosight.ai This reaction forms an intensely colored, insoluble azo dye that precipitates directly at the location of the enzyme. ontosight.ai The resulting colored deposit acts as a marker, allowing for the precise microscopic visualization of which cells or subcellular compartments possess β-glucosidase activity. nih.govnih.gov This method has been successfully employed to demonstrate various hydrolytic enzymes in tissues like the kidney and liver. nih.gov

Localization of β-Glucosidase Activity in Tissues and Cells

A primary application of Naphthol AS-BI β-D-glucopyranoside is in the histochemical localization of β-glucosidase activity within tissues and cells. This technique provides crucial insights into the spatial distribution of the enzyme, which is involved in numerous physiological processes, including the breakdown of glucosides and cellular metabolism. nih.govnih.gov For instance, in plant studies, this substrate has been used to determine the tissue-specific expression of β-glucosidases involved in the bioactivation of defense compounds. In a study on Lotus japonicus, 6-bromo-2-naphthyl β-D-glucopyranoside, a related naphthol derivative, was used to stain tissue sections, revealing the localization of β-glucosidase activity. nih.gov Similarly, in vanilla beans, 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside served as a substrate to pinpoint β-glucosidase activity to the cytoplasm and/or periplasm of mesocarp and endocarp cells. cirad.fr The principle relies on the enzymatic release of the naphthol component at the site of β-glucosidase activity.

Coupling Reactions for Insoluble Dye Formation and Precipitation

The visualization of β-glucosidase activity using Naphthol AS-BI β-D-glucopyranoside is achieved through a subsequent coupling reaction. After the enzyme cleaves the substrate, the liberated Naphthol AS-BI reacts with a diazonium salt, such as Fast Blue BB salt, which is included in the incubation medium. nih.gov This reaction produces a highly colored, insoluble azo dye that precipitates at the location of enzymatic activity. The insolubility of the resulting dye is critical for achieving precise localization, as it prevents diffusion and ensures that the colored product remains at the site of its formation. This allows for the microscopic visualization of enzyme distribution within the cellular and subcellular compartments.

Advanced Imaging Techniques for Signal Detection and Analysis

The colored precipitates formed from the enzymatic reaction with Naphthol AS-BI β-D-glucopyranoside can be detected and analyzed using various advanced imaging techniques. Light microscopy is commonly employed to observe the distribution of the colored dye within tissue sections. Furthermore, the resulting signal can be quantified using densitometry or other image analysis software to provide a semi-quantitative measure of enzyme activity in different regions of the tissue. While the search results did not detail specific advanced imaging techniques beyond standard microscopy for this particular substrate, the principles of histochemistry allow for the potential application of more sophisticated methods like fluorescence microscopy if a fluorescent diazonium salt is used in the coupling reaction.

Microbiological and Environmental Diagnostics

The detection of β-glucosidase activity is not only important in understanding cellular processes but also serves as a valuable indicator in microbiological and environmental contexts.

Rapid Detection and Identification of β-Glucosidase Producing Microorganisms

Naphthol AS-BI β-D-glucopyranoside can be incorporated into culture media to rapidly detect and identify microorganisms that produce β-glucosidase. biosynth.com This is particularly useful in clinical microbiology and food safety, where the presence of certain bacteria can be indicative of contamination. When β-glucosidase-producing colonies grow on a medium containing this substrate and a suitable coupling agent, they will develop a distinct color, allowing for their easy differentiation from non-producing organisms. This chromogenic approach simplifies and accelerates the identification process compared to traditional biochemical tests. The enzyme β-glucosidase is widespread in bacteria and fungi and plays a role in their ability to utilize various carbohydrates. researchgate.net

Theoretical and Computational Investigations of Naphthol As Bi β D Glucopyranoside Interactions

Molecular Docking Simulations of Substrate-Enzyme Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a valuable tool for understanding how Naphthol AS-BI β-D-glucopyranoside fits within the active site of its target enzymes.

Molecular docking simulations are employed to predict the most stable binding pose of Naphthol AS-BI β-D-glucopyranoside within the catalytic pocket of enzymes such as β-glucosidase. These simulations calculate the binding affinity, often expressed as a docking score or interaction energy (in kcal/mol), which estimates the thermodynamic stability of the enzyme-substrate complex. nih.gov A lower interaction energy typically corresponds to a more stable and favorable binding mode. The process involves sampling a large number of possible conformations and orientations of the substrate within the enzyme's active site and scoring them based on a force field. For Naphthol AS-BI β-D-glucopyranoside, the bulky naphthol group and the flexible glucoside moiety are positioned to optimize interactions with the enzyme.

| Binding Pose Rank | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -9.8 | Glu412, Trp413, Asn190 | Hydrogen Bond, Pi-Pi Stacking |

| 2 | -9.5 | Gln45, Tyr315, Glu412 | Hydrogen Bond, van der Waals |

| 3 | -9.1 | His145, Trp358, Phe189 | Hydrogen Bond, Pi-Pi Stacking |

A primary outcome of docking simulations is the identification of specific amino acid residues that are critical for substrate binding. mdpi.com For Naphthol AS-BI β-D-glucopyranoside, the hydroxyl groups of the glucose unit are predicted to form a network of hydrogen bonds with polar and charged residues in the active site. The naphthol ring system often engages in hydrophobic and pi-pi stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine, further anchoring the substrate. These simulations can pinpoint the catalytic dyad—typically two glutamic acid or aspartic acid residues—responsible for the subsequent hydrolysis reaction. mdpi.com

Molecular Dynamics Simulations to Elucidate Hydrolysis Mechanisms

While docking provides a static picture, molecular dynamics (MD) simulations offer a view of the system's evolution over time, revealing the dynamic nature of the enzyme-substrate interaction and the mechanism of hydrolysis. nih.gov

MD simulations trace the movements of every atom in the enzyme-substrate complex over a period of nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory reveals crucial conformational changes. Metrics such as Root Mean Square Deviation (RMSD) indicate the stability of the complex, while Root Mean Square Fluctuation (RMSF) highlights the flexibility of specific residues. nih.gov Upon binding of Naphthol AS-BI β-D-glucopyranoside, loops near the active site may undergo conformational shifts to enclose the substrate, creating a catalytically competent environment. The Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA) can quantify the compaction of the enzyme structure as it binds the substrate. nih.gov

| Analysis Metric | Observation for Enzyme-Substrate Complex | Interpretation |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Reaches a stable plateau after an initial increase. | The complex achieves a stable equilibrium state. nih.gov |

| RMSF (Root Mean Square Fluctuation) | Increased fluctuation in active site loops; low fluctuation in catalytic residues. | Active site loops are flexible for substrate entry/exit; catalytic core is rigid. nih.gov |

| Rg (Radius of Gyration) | Slight decrease compared to the unbound enzyme. | The enzyme becomes more compact upon substrate binding. nih.gov |

| SASA (Solvent Accessible Surface Area) | Decrease in the area of the active site cleft. | The substrate is enveloped by the enzyme, displacing water. nih.gov |

The hydrolysis of the β-glycosidic bond in Naphthol AS-BI β-D-glucopyranoside is a water-dependent reaction. MD simulations are uniquely capable of modeling the behavior of individual water molecules within the active site. nih.gov These simulations show that a specific water molecule is precisely positioned to act as a nucleophile, attacking the anomeric carbon of the glucose moiety. mdpi.com This process is facilitated by a proton transfer relay involving the catalytic acid/base residues and a transiently formed chain of hydrogen-bonded water molecules. plos.org The simulation can track the dynamic formation and breaking of hydrogen bonds that are essential for shuttling protons during the two-step glycosylation and deglycosylation mechanism. mdpi.complos.org

Quantum Chemical Calculations for Reaction Pathway Analysis

To investigate the chemical reaction itself—the breaking of the glycosidic bond—quantum chemical (QC) calculations are required. nih.gov These methods model the electronic structure of the atoms in the active site to map the reaction pathway. By calculating the energy of the system at various points along the reaction coordinate, from substrate to product, a detailed energy profile can be constructed. This profile reveals the energy barriers (activation energies) for the glycosylation and deglycosylation steps, identifying the transition states. nih.gov Such calculations can confirm the feasibility of the proposed hydrolysis mechanism and provide a quantitative understanding of how the enzyme's active site environment catalyzes the reaction by stabilizing the transition state, a feat that would be energetically unfavorable in aqueous solution alone.

Energy Barriers of Glycosidic Bond Cleavage and Transition State Analysis

The hydrolysis of the β-glycosidic bond in Naphthol AS-BI β-D-glucopyranoside by β-glucosidase is the fundamental reaction that releases the chromogenic Naphthol AS-BI moiety. Understanding the energetics of this process is crucial for a complete picture of the enzyme's catalytic mechanism. Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) simulations, are powerful tools for elucidating the energy profile of enzymatic reactions, including the identification of transition states and the calculation of activation energy barriers.

Table 1: Hypothetical Energy Profile Data for Glycosidic Bond Cleavage of Naphthol AS-BI β-D-Glucopyranoside

| Reaction Coordinate | State | Relative Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | Enzyme-Substrate Complex (E-S) | 0 | Glu, Asp, Trp |

| 2 | Transition State 1 (TS1) | [Data Not Available] | Glu (proton donor), Asp (nucleophile) |

| 3 | Covalent Intermediate | [Data Not Available] | Asp-Glucosyl adduct |

| 4 | Transition State 2 (TS2) | [Data Not Available] | Water (nucleophile), Glu (general base) |

| 5 | Enzyme-Product Complex (E-P) | [Data Not Available] | Asp, Naphthol AS-BI |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined in a computational study. Specific values would require dedicated quantum mechanical calculations.

Transition state analysis would involve characterizing the geometry and electronic structure of the short-lived, high-energy species that exist at the peak of the energy barrier. This analysis provides insights into the precise mechanism of bond breaking and forming. For β-glucosidases, a common mechanism involves a two-step, double-displacement pathway featuring a covalent glycosyl-enzyme intermediate.

Electronic Structure Analysis of Reaction Intermediates and Product Release

Following the cleavage of the glycosidic bond, the reaction proceeds through one or more intermediate states before the final products are released. The electronic structure of these intermediates, including the covalent glycosyl-enzyme adduct and the subsequent Naphthol AS-BI anion, is critical to understanding the catalytic cycle. Methods like Density Functional Theory (DFT) can be employed to calculate properties such as charge distribution, bond orders, and molecular orbital energies of these transient species.

Table 2: Hypothetical Electronic Properties of Reaction Intermediates

| Intermediate Species | Key Atoms | Mulliken Atomic Charges (Hypothetical) | HOMO-LUMO Gap (eV) (Hypothetical) |

| Glycosyl-Enzyme Adduct | Anomeric Carbon | [Data Not Available] | [Data Not Available] |

| Naphthol AS-BI Anion | Phenolic Oxygen | [Data Not Available] | [Data Not Available] |

Note: This table illustrates the type of data that would be generated from an electronic structure analysis. Actual values are not available from existing literature.

Structure-Based Approaches in Glycosidase Research Using Naphthol AS-BI as a Model

The known interaction of Naphthol AS-BI β-D-glucopyranoside with β-glucosidases, coupled with its distinct chemical structure, makes it a potentially valuable, albeit underutilized, model for structure-based drug design and probe development.

Rational Design of Glycosidase Modulators and Probes

The principle of rational design leverages the three-dimensional structure of a target enzyme to design molecules that can bind to it with high affinity and specificity. sigmaaldrich.com While no studies have explicitly used the Naphthol AS-BI scaffold for this purpose, its core structure presents features that could be exploited. The naphthol and anilide moieties could be chemically modified to create a library of derivatives. These derivatives could then be computationally docked into the active site of a β-glucosidase to predict their binding modes and affinities.

Furthermore, the chromogenic nature of Naphthol AS-BI suggests its potential as a starting point for the design of activity-based probes. researchgate.net By incorporating a reactive group that can form a covalent bond with a nearby nucleophilic residue in the active site upon enzymatic cleavage, a probe could be created to specifically label and identify active β-glucosidases in complex biological samples.

Table 3: Hypothetical Design Strategy for Naphthol AS-BI-Based Glycosidase Modulators

| Scaffold Modification | Target Interaction | Predicted Effect | Rationale |

| Substitution on the Naphthol Ring | Hydrophobic pocket | Increased binding affinity | Enhance van der Waals interactions |

| Alteration of the Aniline (B41778) Moiety | Hydrogen bonding network | Modulated specificity | Optimize interactions with active site residues |

| Introduction of a Reactive Group | Catalytic nucleophile | Covalent inhibition | Activity-based probe development |

Note: This table presents a hypothetical framework for a rational design strategy.

Virtual Screening for Novel Compounds Influencing Glycosidase Activity

Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a drug target, such as an enzyme. researchgate.net A known ligand, like Naphthol AS-BI β-D-glucopyranoside, can be used to define the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for binding.

A virtual screening workflow could involve:

Pharmacophore Modeling: Based on the docked conformation of Naphthol AS-BI β-D-glucopyranoside in the β-glucosidase active site.

Database Screening: Searching a database of millions of compounds for those that match the pharmacophore model.

Molecular Docking: Docking the hit compounds into the enzyme's active site to refine the selection and rank them based on predicted binding energy.

In Vitro Validation: Experimentally testing the top-ranked compounds for their ability to inhibit or modulate β-glucosidase activity. nih.gov

While no specific virtual screening studies using Naphthol AS-BI β-D-glucopyranoside as a template have been reported, this approach holds promise for the discovery of novel glycosidase inhibitors with potentially new chemical scaffolds. mdpi.com

Comparative Studies with Other Glycosidase Substrates and Probes

Comparison with Para-Nitrophenyl β-D-Glucopyranoside (pNPG) and 4-Methylumbelliferyl β-D-Glucopyranoside (MUG)

The selection of a substrate for a β-glucosidase assay is contingent on factors such as the required sensitivity, the experimental context (e.g., in solution, on a solid medium, or within cells), and the available detection instrumentation. Para-Nitrophenyl β-D-glucopyranoside (pNPG) and 4-Methylumbelliferyl β-D-glucopyranoside (MUG) are two of the most widely used substrates for this purpose, serving as important benchmarks for comparison with Naphthol AS-BI β-D-glucopyranoside.

Relative Sensitivity and Specificity in Enzyme Assays

The sensitivity of an enzyme assay is its ability to detect small amounts of enzymatic activity, while specificity refers to the ability of the substrate to be cleaved only by the enzyme of interest.

Para-Nitrophenyl β-D-glucopyranoside (pNPG) is a chromogenic substrate that, upon hydrolysis by β-glucosidase, releases p-nitrophenol. This product is colorless in acidic conditions but turns yellow under alkaline conditions, with an absorbance maximum around 405 nm. researchgate.net The assay is straightforward and can be quantified using a standard spectrophotometer. However, its sensitivity can be limited, especially for enzymes with low turnover rates or in samples with low enzyme concentrations.

4-Methylumbelliferyl β-D-glucopyranoside (MUG) is a fluorogenic substrate. Enzymatic cleavage releases 4-methylumbelliferone, a highly fluorescent compound with excitation and emission maxima around 365 nm and 445 nm, respectively. thermofisher.com Fluorescence-based assays are inherently more sensitive than colorimetric assays, often by several orders of magnitude. This makes MUG a preferred choice for applications requiring high sensitivity, such as the detection of low-level enzyme expression.

Naphthol AS-BI β-D-glucopyranoside is a chromogenic substrate primarily used in histochemistry. Hydrolysis by β-glucosidase releases Naphthol AS-BI (7-bromo-3-hydroxy-2-naphtho-o-anisidide), which is then coupled with a diazonium salt to produce a highly colored, insoluble azo dye at the site of enzyme activity. sigmaaldrich.com While direct quantitative comparisons of sensitivity in solution-based assays are less common in the literature, the primary advantage of Naphthol AS-BI β-D-glucopyranoside lies in its ability to provide excellent spatial localization of enzyme activity within tissues and cells. In terms of specificity, like other synthetic glycosides, its cleavage is not exclusive to a single type of β-glucosidase and can be hydrolyzed by various enzymes with this activity from different organisms. nih.govresearchgate.net

| Substrate | Product | Detection Method | Key Feature |

| Para-Nitrophenyl β-D-Glucopyranoside (pNPG) | p-Nitrophenol | Colorimetric (Absorbance at ~405 nm) | Simple, cost-effective |

| 4-Methylumbelliferyl β-D-Glucopyranoside (MUG) | 4-Methylumbelliferone | Fluorometric (Ex/Em ~365/445 nm) | High sensitivity |

| Naphthol AS-BI β-D-Glucopyranoside | Naphthol AS-BI (azo dye) | Histochemical (Microscopy) | Excellent spatial localization |

Advantages and Limitations in Different Research Contexts

The choice between pNPG, MUG, and Naphthol AS-BI β-D-glucopyranoside is dictated by the specific requirements of the research.

pNPG is advantageous for its simplicity, low cost, and ease of use in standard laboratory settings with basic spectrophotometric equipment. It is well-suited for routine enzyme activity screens where high sensitivity is not the primary concern. However, its limitations include lower sensitivity compared to fluorogenic substrates and the need to adjust the pH to the alkaline range for color development, which terminates the enzymatic reaction. researchgate.net

MUG offers the significant advantage of high sensitivity, making it ideal for quantifying low levels of β-glucosidase activity, for example, in studies of gene expression or in biological fluids with low enzyme concentrations. The continuous nature of the fluorometric assay allows for real-time kinetic measurements. A limitation is the potential for background fluorescence from other components in the sample, which may require appropriate controls.

Naphthol AS-BI β-D-glucopyranoside excels in the context of histochemistry and cytochemistry. Its primary advantage is the generation of an insoluble, colored precipitate at the site of enzyme action, allowing for the precise localization of β-glucosidase activity within the cellular and subcellular architecture of tissues. This is invaluable for understanding the spatial distribution of enzymatic function. Its main limitation is that it is less suitable for quantitative solution-based assays due to the insolubility of the final product. The requirement for a coupling reaction with a diazonium salt adds a step to the procedure and introduces another chemical that could potentially interfere with the biological system.

Naphthol AS-BI β-D-Glucopyranoside in Multiplexed Assays

Multiplexed assays, which allow for the simultaneous measurement of multiple analytes or enzymatic activities in a single sample, are increasingly important for systems biology and high-throughput screening.

Strategies for Simultaneous Detection of Multiple Enzyme Activities

The use of Naphthol AS-BI β-D-glucopyranoside in multiplexed assays is challenging due to the nature of its chromogenic product. However, strategies for multiplexing glycosidase assays often rely on the use of substrates that produce spectrally distinct products. rsc.org For instance, different chromogenic substrates that yield products of different colors can be used. While not extensively documented for Naphthol AS-BI β-D-glucopyranoside in combination with other chromogens in a single solution-based assay, the principle has been applied in histochemistry where different enzyme activities are localized using different substrate-coupler combinations that produce distinct colors.

A more advanced approach for multiplexing involves using substrates that generate products detectable by different analytical methods, such as mass spectrometry. nih.govresearchgate.net This technique can distinguish between multiple reaction products based on their mass-to-charge ratio, overcoming the spectral overlap limitations of chromogenic and fluorogenic methods.

Challenges in Signal Deconvolution and Quantification in Complex Systems

A major hurdle in multiplexed assays using chromogenic substrates is signal deconvolution, especially when the absorption spectra of the products overlap. nih.gov This can lead to crosstalk between signals, making accurate quantification difficult. For insoluble products like those derived from Naphthol AS-BI substrates, quantification in a multiplexed format is even more complex and is typically limited to semi-quantitative analysis based on image intensity.

Fluorescence-based multiplexing also faces challenges with spectral overlap. mdpi.com Furthermore, fluorescence quenching can occur, where the signal from one fluorophore is diminished by another component in the assay, leading to inaccurate readings. researchgate.net In complex biological systems, autofluorescence from endogenous molecules can also interfere with the signals from fluorogenic substrates. mdpi.com

Development of Next-Generation Glycosidase Probes Based on Naphthol AS-BI Framework

The Naphthol AS-BI scaffold, with its inherent chromogenic properties upon enzymatic cleavage, presents a foundational structure for the design of novel probes. researchgate.net Research in this area aims to improve upon existing substrates by enhancing properties such as sensitivity, specificity, and suitability for different assay formats.

The development of new glycosidase probes often involves modifying the aglycone (the non-sugar part) of the substrate to fine-tune its properties. For instance, modifications to the naphthol core could potentially shift the absorption spectrum of the resulting azo dye, enabling its use in multiplexed assays with reduced spectral overlap.

Another avenue of development is the creation of activity-based probes (ABPs). These probes typically contain a reactive "warhead" that forms a covalent bond with the active site of the enzyme, allowing for direct and stable labeling of active enzymes. While much of the work on glycosidase ABPs has focused on other scaffolds like cyclophellitol, the principles could potentially be applied to Naphthol AS-BI derivatives to create probes for specific labeling and visualization of β-glucosidases. rsc.orgwhiterose.ac.uk

The synthesis of novel derivatives of the naphthol scaffold is an active area of chemical research, with potential applications in creating new diagnostic and therapeutic agents. nih.govmdpi.com

Design Principles for Improved Substrate Properties and Fluorescent/Chromogenic Yield

The effectiveness of a glycosidase substrate, whether it produces a colored (chromogenic) or fluorescent (fluorogenic) signal, is governed by several key design principles. These principles aim to optimize the substrate's interaction with the enzyme and enhance the signal generated upon cleavage.

Substrate Specificity and Binding: The structure of the substrate must allow for effective binding to the active site of the target glycosidase. For instance, the naphthol AS-BI moiety in Naphthol AS-BI β-D-glucopyranoside is designed to fit within the active site of β-glucosidase. Modifications to the aglycone (the non-sugar part of the substrate) can significantly impact binding and the rate of hydrolysis. For example, in the development of substrates for other glycosidases, such as cellulases, modifications to the umbelliferyl aglycone have been shown to alter its orientation in the enzyme's active site, leading to improved hydrolysis rates. bohrium.com The introduction of different functional groups can enhance hydrophobic interactions or modulate electronic properties to facilitate a more favorable transition state during enzymatic cleavage. scbt.com

Signal Generation and Yield: A critical design feature is the ability of the aglycone to produce a detectable signal upon its release from the sugar moiety. In the case of chromogenic substrates, this often involves the release of a product that absorbs light in the visible spectrum, leading to a color change. researchgate.net5-diagnostics.com For fluorogenic substrates, the released aglycone should exhibit strong fluorescence. The quantum yield of the fluorophore is a crucial factor; for instance, substitutions on the umbelliferyl group have been shown to drastically reduce fluorescence intensity in some cases. bohrium.com The design of novel substrates often involves the use of fluorophores like coumarin (B35378) derivatives, which can be tailored to respond to specific pH environments within cellular organelles. mdpi.com

Solubility and Stability: The substrate must be soluble and stable in the aqueous environment of biological assays. The glucopyranoside portion of Naphthol AS-BI β-D-glucopyranoside contributes to its water solubility. scbt.com Similarly, other glycosidase substrates often incorporate hydrophilic moieties to ensure they can be used in a variety of experimental conditions. scbt.comscbt.com

Kinetic Properties: The rate at which the enzyme cleaves the substrate (kinetics) is a key consideration. A good substrate will have a high turnover rate (kcat) and a low Michaelis constant (Km), indicating efficient catalysis. The design of the substrate can influence these kinetic parameters. For example, studies with Chinese hamster ovary cells showed that the Km for Naphthol AS-BI β-D-glucuronidase activity was 2 x 10⁻⁵ M. nih.gov

Below is a table comparing the properties of Naphthol AS-BI β-D-glucopyranoside with other representative glycosidase substrates.

| Substrate | Enzyme Target | Signal Type | Key Design Feature | Reference |

| Naphthol AS-BI β-D-glucopyranoside | β-Glucosidase | Chromogenic/Fluorogenic | Naphthol AS-BI moiety for signal generation. | scbt.commedchemexpress.com |

| p-Nitrophenyl-β-D-glucuronide | β-Glucuronidase | Chromogenic | Aromatic ring enhances interaction and produces a color change upon hydrolysis. | scbt.com |

| 4-Methylumbelliferyl-β-cellobioside (MUF-G2) | β-Glycoside hydrolases (GH) | Fluorogenic | Umbelliferyl group acts as the fluorophore. | bohrium.com |

| 6-Bromo-2-naphthyl β-D-glucuronide | β-Glucuronidase | Chromogenic | Bromine substitution modulates electronic properties for a more favorable transition state. | scbt.com |

Integration of Naphthol AS-BI Moiety into Novel Probe Architectures for Advanced Research

The Naphthol AS-BI scaffold serves as a foundational component that can be incorporated into more sophisticated molecular probes for advanced research applications. These novel architectures aim to provide greater sensitivity, specificity, and the ability to study enzymatic activity in complex biological environments, including living cells. mdpi.comacs.org

Fluorescently Tagged Inhibitors: One approach involves attaching fluorescent tags to glycosidase inhibitors. nih.govnih.gov While not substrates, these probes are invaluable for studying enzyme-inhibitor interactions and for visualizing the localization of enzymes within cells. For example, dansyl chloride has been used to fluorescently tag amino-1,2,5-trideoxy-2,5-imino-D-mannitol, a potent β-glucosidase inhibitor, allowing for binding studies using fluorescence spectrometry. nih.gov

Probes with Targeting Moieties: To study the activity of specific glycosidases within cellular compartments, the Naphthol AS-BI moiety can be linked to a targeting group. This directs the probe to a specific organelle, such as the lysosome or mitochondria. mdpi.com For instance, morpholine (B109124) is a commonly used lysosomal-targeting group, while benzopyrylium salts can be used to target mitochondria. mdpi.com This strategy allows for the investigation of enzyme activity in the context of cellular processes like apoptosis or in response to specific stimuli. mdpi.com

FRET-Based Probes: Förster Resonance Energy Transfer (FRET) is another advanced design principle. A FRET-based probe would incorporate the Naphthol AS-BI moiety as one part of a FRET pair (either the donor or acceptor). Enzymatic cleavage of the glycosidic bond would separate the FRET pair, leading to a change in the fluorescence signal. This design can provide a ratiometric readout, which is more robust and less prone to artifacts than simple intensity-based measurements.

Multi-functional Probes: Researchers are developing probes that can simultaneously report on multiple biological parameters. For example, a probe could be designed to detect both β-glucosidase activity and changes in viscosity or the presence of other molecules like reactive oxygen species. mdpi.com

The table below summarizes different approaches to integrating moieties like Naphthol AS-BI into advanced probe architectures.

| Probe Architecture | Design Principle | Application | Example Moiety Integration | Reference |

| Fluorescently Tagged Inhibitors | Covalently linking a fluorophore to a known enzyme inhibitor. | Studying enzyme-inhibitor binding and enzyme localization. | Dansyl group attached to a glycosidase inhibitor. | nih.govnih.gov |

| Organelle-Targeted Probes | Incorporating a chemical group that directs the probe to a specific subcellular location. | Measuring enzyme activity within specific cellular compartments. | Morpholine for lysosomal targeting. | mdpi.com |

| FRET-Based Probes | Using a pair of fluorophores where the emission of one excites the other; cleavage separates the pair. | Providing a ratiometric and sensitive measure of enzyme activity. | N/A | |

| Multi-functional Probes | Combining a substrate moiety with a sensor for another analyte. | Simultaneous detection of enzyme activity and other cellular parameters. | Combining a substrate with a viscosity-sensitive fluorophore. | mdpi.com |

Future Directions and Emerging Research Avenues for Naphthol As Bi β D Glucopyranoside

Integration with High-Throughput Screening (HTS) Platforms for Enzyme Studies

The core value of Naphthol AS-BI β-D-glucopyranoside in large-scale studies lies in its ability to generate a detectable signal upon enzymatic cleavage. This characteristic makes it highly suitable for high-throughput screening (HTS), a process that relies on the rapid, automated analysis of thousands of samples.

The future of enzyme research is intrinsically linked to automation and miniaturization, allowing for faster, more cost-effective, and less labor-intensive experiments. Naphthol AS-BI β-D-glucopyranoside is an ideal candidate for such platforms. When β-glucosidase or a related enzyme cleaves the glycosidic bond, it releases the Naphthol AS-BI moiety. This product can then be detected, often by a change in color or fluorescence, which is readily quantifiable by automated plate readers.

The transition to miniaturized formats, such as 384-well or 1536-well microplates, necessitates substrates that provide a robust and sensitive signal in very small volumes. The fluorogenic nature of the Naphthol AS-BI product is particularly advantageous here, offering the high sensitivity required to detect minute changes in enzyme activity, thereby enabling the screening of large compound libraries for potential enzyme inhibitors or activators.

Table 1: amenability of Naphthol AS-BI β-D-Glucopyranoside for HTS

| Feature | Relevance to HTS | Implication for Research |

| Chromogenic/Fluorogenic Product | Generates a detectable optical signal upon enzymatic reaction. chemsynlab.com | Enables rapid, quantitative measurement of enzyme activity using standard plate readers. |

| Water Solubility | Facilitates use in aqueous buffer systems typical for enzyme assays. | Simplifies assay setup and automation by avoiding the need for organic co-solvents. |

| High Sensitivity (Fluorogenic) | Allows for detection of low levels of enzyme activity. | Enables miniaturization of assays into low-volume formats, conserving reagents and samples. |

Directed evolution is a powerful technique used to tailor enzymes for specific industrial or research applications by mimicking natural selection in the laboratory. caltech.edunih.gov This process involves generating large libraries of enzyme variants through random mutagenesis and screening them for desired properties, such as enhanced activity, altered substrate specificity, or increased stability. nih.govnobelprize.org

A reliable high-throughput assay is the cornerstone of any directed evolution campaign. Naphthol AS-BI β-D-glucopyranoside can serve as a crucial screening tool in this context. For instance, if the goal is to evolve a β-glucosidase with higher catalytic efficiency, libraries of enzyme variants can be expressed in microplate format and assayed with this substrate. Variants that produce the strongest signal in the shortest amount of time would be selected as "hits" for the next round of evolution. This iterative cycle of mutation and selection allows for the rapid development of enzymes with significantly improved performance. nobelprize.org

Advanced Applications in Cell Biology and Live-Cell Imaging

Moving beyond in vitro assays, a significant area of future research involves using Naphthol AS-BI β-D-glucopyranoside to study enzyme activity directly within living cells. This provides a more biologically relevant context by assessing enzyme function in its native intracellular environment.

A primary challenge for using this substrate in live-cell studies is delivering it across the cell membrane to the site of the target enzyme. Most glycosylated naphthol derivatives are not freely membrane-permeable. Therefore, transient permeabilization of the cell membrane is often required.

Research in this area will focus on optimizing permeabilization methods that allow substrate entry without causing significant cell stress or death, which would compromise the physiological relevance of the findings. Techniques such as mild detergent treatment (e.g., with digitonin (B1670571) or saponin) or electroporation could be refined for this purpose. A key challenge identified in studies with related naphthol substrates is the potential for the fluorescent product to diffuse out of the cell after it is generated. nih.gov Future work must address this by developing strategies to retain the product intracellularly, perhaps through chemical modification or the use of specific transport inhibitors.

A more elegant solution to the delivery problem is the chemical modification of Naphthol AS-BI β-D-glucopyranoside to create cell-penetrant derivatives. This involves attaching chemical groups that mask the polar sugar moiety, allowing the molecule to passively diffuse across the lipid bilayer of the cell membrane. Once inside the cell, endogenous esterases would cleave off the masking groups, trapping the active substrate within the cytoplasm where it can be processed by the target β-glucosidase.

The development of such derivatives would represent a significant breakthrough, enabling real-time, non-invasive monitoring of enzyme activity in living cells and tissues without the need for disruptive permeabilization techniques. This would be invaluable for basic research into cellular metabolism and the function of glycosidases in various cell cycle phases. nih.gov

Naphthol AS-BI β-D-Glucopyranoside in Enzyme Engineering and Biocatalysis Optimization

The optimization of enzymes for use as biocatalysts in industrial processes is a major goal of enzyme engineering. caltech.edu Biocatalysts offer an environmentally friendly alternative to traditional chemical catalysts for producing pharmaceuticals, biofuels, and other valuable chemicals. nobelprize.org

Naphthol AS-BI β-D-glucopyranoside serves as an essential tool in this field. It provides a straightforward method for screening enzyme variants for improved performance under specific, often harsh, industrial conditions (e.g., high temperatures, non-aqueous solvents, or extreme pH). By incorporating this substrate into HTS workflows, researchers can rapidly identify enzymes from directed evolution libraries that exhibit the desired stability and activity. For example, an engineering effort might aim to create a thermostable β-glucosidase for cellulose (B213188) degradation in biofuel production. By running the assay with Naphthol AS-BI β-D-glucopyranoside at elevated temperatures, variants that retain their function can be easily isolated. This accelerates the development of robust biocatalysts tailored for specific, real-world applications. caltech.edu

Selection and Screening of Mutants with Altered Glycosidase Activity

The development of enzymes with enhanced properties is a cornerstone of modern biotechnology. Naphthol AS-BI β-D-glucopyranoside serves as a critical tool in the high-throughput screening and selection of glycosidase mutants with desired characteristics, such as increased thermal stability or altered catalytic activity.

A common strategy involves creating a large library of enzyme mutants through random or site-directed mutagenesis. These mutants can be expressed in a host organism, such as Escherichia coli. The screening process leverages the chromogenic nature of Naphthol AS-BI β-D-glucopyranoside. When the substrate is hydrolyzed by an active glycosidase, it releases a product that generates a visible color. This allows for rapid visual identification of active enzyme variants.

For instance, a novel combinatorial selection/screening strategy has been demonstrated for identifying thermostable β-glucosidase mutants. nih.gov This methodology involves:

Selection: Only host cells expressing an active β-glucosidase can grow on a medium where a specific β-glucoside (like cellobiose) is the sole carbon source. nih.gov

Duplication and Heat Treatment: Clones from the selection plates are duplicated onto a membrane, which is then subjected to heat treatment to inactivate non-thermostable enzyme variants. nih.gov

Screening: The membrane is overlaid on a screening plate containing a chromogenic substrate like Naphthol AS-BI β-D-glucopyranoside. The remaining active, thermostable mutants on the membrane will hydrolyze the substrate, producing a colored halo. The intensity of the color can correspond to the level of enzyme activity.

This allows researchers to efficiently screen thousands of mutants and isolate those with significantly improved stability or activity for further characterization and application. nih.gov The most stable mutant identified in one such study exhibited an 11-fold increase in its half-life at 50°C. nih.gov

Table 1: Hypothetical Screening Workflow for Glycosidase Mutants

| Step | Action | Purpose | Detection Method |

|---|---|---|---|

| 1. Mutagenesis | Induce random mutations in the gene encoding the glycosidase. | Create a diverse library of enzyme variants. | N/A |

| 2. Transformation | Introduce the mutant gene library into a host organism (E. coli). | Express the mutant enzymes. | N/A |

| 3. Plating | Grow colonies on a medium containing Naphthol AS-BI β-D-glucopyranoside. | Allow for visual screening of active enzymes. | Formation of colored halos around colonies. |